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Compound of Interest

Compound Name: Aneratrigine

Cat. No.: B12380354 Get Quote

Aneratrigine is an investigational small molecule emerging as a potent and selective blocker of

the voltage-gated sodium channel Nav1.7. This channel is a well-validated target for the

treatment of pain, and Aneratrigine's development is focused on providing a novel non-opioid

analgesic for neuropathic pain. This guide provides a comprehensive overview of its chemical

structure, physicochemical properties, mechanism of action, and available preclinical and

clinical data, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties
Aneratrigine is a complex synthetic molecule with the systematic IUPAC name 5-chloro-2-

fluoro-4-((4-fluoro-2-(methyl(2-(methylamino)ethyl)amino)phenyl)amino)-N-(thiazol-4-

yl)benzenesulfonamide[1]. Its chemical and physical properties are summarized in the table

below.
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Property Value Reference

IUPAC Name

5-chloro-2-fluoro-4-((4-fluoro-2-

(methyl(2-

(methylamino)ethyl)amino)phe

nyl)amino)-N-(thiazol-4-

yl)benzenesulfonamide

[1]

Molecular Formula C₁₉H₂₀ClF₂N₅O₂S₂ [2]

Molecular Weight 487.97 g/mol [2]

SMILES
CNCCN(C)c1cc(ccc1Nc2cc(c(

cc2Cl)S(=O)(=O)Nc3cscn3)F)F
[1]

CAS Number 2097163-74-9 [2]

Appearance Solid [2]

Solubility

Poor aqueous solubility in

acidic gastric conditions (0.06

mg/mL at pH 1.2)[3]. Soluble in

DMSO (10 mM)[2].

[2][3]

Mechanism of Action and Pharmacology
Aneratrigine is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7[3].

The Nav1.7 channel, encoded by the SCN9A gene, is predominantly expressed in peripheral

sensory neurons and plays a crucial role in the transmission of pain signals. Genetic studies in

humans have validated Nav1.7 as a key mediator of pain perception.

The primary mechanism of action of Aneratrigine involves the blockade of the alpha subunit of

the Nav1.7 channel[2][4][5]. By inhibiting the influx of sodium ions through this channel,

Aneratrigine reduces the excitability of nociceptive neurons, thereby dampening the

propagation of pain signals.

Signaling Pathway Diagram
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Caption: Mechanism of action of Aneratrigine in blocking pain signal transmission.

In Vitro Potency
Aneratrigine has demonstrated high potency against the Nav1.7 channel, with a reported half-

maximal inhibitory concentration (IC₅₀) of 19 nM[3]. A comprehensive selectivity profile against

other sodium channel subtypes is crucial for a complete understanding of its therapeutic

window and potential off-target effects, though detailed public data is currently limited.

Pharmacokinetics and Formulation Development
Preclinical and Clinical Status
Aneratrigine has progressed through early-stage clinical development. It has successfully

completed Phase 1 trials in Australia and has received approval for Phase 2a studies in South

Korea[3].
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Formulation Challenges and Solutions
A significant challenge in the development of an oral formulation for Aneratrigine was its poor

aqueous solubility, particularly in the acidic environment of the stomach (0.06 mg/mL at pH

1.2), which led to limited bioavailability in initial Phase 1 studies[3]. To overcome this, a capsule

formulation containing sodium bicarbonate was developed to modulate the local pH and

enhance dissolution[3].

However, the use of wet granulation during manufacturing at a production scale resulted in

chemical instability, including discoloration and the formation of degradation products[3]. This

was attributed to the decomposition of sodium bicarbonate under the stress of heat and

moisture[3].

A subsequent shift to a dry granulation manufacturing process proved successful in mitigating

these stability issues. This optimized formulation demonstrated enhanced chemical stability

and achieved over 80% dissolution within 30 minutes at pH 4.0[3].

Experimental Workflow for Formulation Development
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Caption: Workflow of Aneratrigine's oral formulation development.
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Experimental Protocols
While specific, detailed protocols for the characterization of Aneratrigine are proprietary, the

following outlines a general methodology for assessing the inhibitory activity of a compound

against Nav1.7 using patch-clamp electrophysiology, a standard industry technique.

Whole-Cell Patch-Clamp Electrophysiology for Nav1.7
Inhibition
Objective: To determine the concentration-dependent inhibition of a test compound on human

Nav1.7 channels expressed in a stable cell line (e.g., HEK293).

Materials:

HEK293 cells stably expressing human Nav1.7.

External solution (in mM): 140 NaCl, 3 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH

adjusted to 7.4 with NaOH.

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with

CsOH.

Test compound (Aneratrigine) stock solution in DMSO.

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Borosilicate glass pipettes.

Procedure:

Cell Culture: Culture HEK293-hNav1.7 cells under standard conditions.

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with

the internal solution.

Recording:

Establish a whole-cell patch-clamp configuration on a single cell.
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Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure the

channels are in a resting state.

Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit Nav1.7 currents.

Record baseline currents in the absence of the test compound.

Compound Application:

Prepare a series of dilutions of the test compound in the external solution.

Perfuse the cell with increasing concentrations of the test compound, allowing for

equilibration at each concentration.

Record the Nav1.7 currents at each concentration using the same voltage protocol.

Data Analysis:

Measure the peak inward current at each compound concentration.

Normalize the current at each concentration to the baseline current.

Plot the normalized current as a function of the compound concentration.

Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

Summary and Future Directions
Aneratrigine is a promising Nav1.7 inhibitor with demonstrated potency and a development

path that has successfully navigated initial formulation challenges. Its progression into Phase

2a clinical trials marks a significant step towards its potential as a novel non-opioid analgesic.

For the scientific and drug development community, further disclosure of a comprehensive

selectivity panel against other sodium channel subtypes and detailed pharmacokinetic data

from preclinical and clinical studies will be critical for a complete assessment of its therapeutic

potential and safety profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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